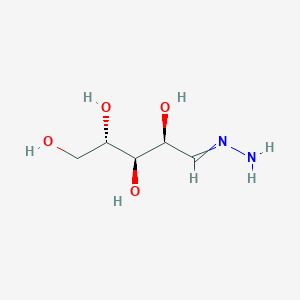

L-Arabinose, hydrazone(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and pentane-1,2,3,4-tetrol as starting materials. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered bacteria or yeast strains to produce the desired stereoisomer. These methods are advantageous due to their scalability and environmental friendliness.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylidene group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Synthesis of Chiral Compounds

One of the significant applications of L-arabinose hydrazone is in the synthesis of chiral tetrahydrofurans. A study demonstrated that L-arabinose could be selectively dehydrated to form these compounds using a hydrazone-based strategy. This method allows for the production of chiral tetrahydrofurans on a multi-gram scale without requiring protecting groups. The transformation was efficient and scalable, yielding high purity products suitable for further functionalization .

Table 1: Synthesis Parameters for Chiral Tetrahydrofurans from L-Arabinose Hydrazone

| Parameter | Value |

|---|---|

| Reaction Scale | Multi-gram |

| Yield | Up to 99% |

| Diastereomeric Ratio | 75:25 |

| Solvent | Methanol |

| Catalyst | Amberlyst® 15 |

Recent research highlights the role of L-arabinose in metabolic health, particularly regarding its effects on metabolic syndrome. Oral administration of L-arabinose has been shown to stimulate hydrogen production in the gut microbiota, which is linked to improved metabolic outcomes in mice subjected to a high-fat diet. This includes reductions in body weight, insulin sensitivity improvement, and modulation of lipid metabolism genes .

Table 2: Effects of L-Arabinose on Metabolic Parameters

| Parameter | Effect |

|---|---|

| Body Weight | Decreased |

| Insulin Sensitivity | Improved |

| Liver Steatosis | Alleviated |

| Inflammatory Cytokines | Reduced |

Antimicrobial and Anticancer Potential

Hydrazones derived from various compounds, including those based on L-arabinose, have shown promising antimicrobial and anticancer activities. Studies indicate that hydrazone derivatives can exhibit significant antibacterial effects against Gram-positive bacteria and cytotoxicity against various cancer cell lines. The presence of the hydrazone moiety is crucial for these bioactivities .

Table 3: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Hydrazone from L-Arabinose | MRSA | Significant |

| Hydrazones from 2,4-Dihydroxybenzoic Acid | Various Cancer Lines | Cytotoxic |

Analytical Applications

L-arabinose hydrazones also find applications in analytical chemistry. They are utilized as reagents for the spectroscopic determination of metal ions and organic compounds in various samples. Their ability to form stable complexes makes them valuable in environmental and pharmaceutical analyses .

Table 4: Analytical Applications of Hydrazone Derivatives

| Application | Description |

|---|---|

| Metal Ion Detection | Spectroscopic determination |

| Organic Compound Analysis | Determination of glucose, carbonyl compounds |

Mécanisme D'action

The mechanism of action of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R,4S)-4-Hydroxyisoleucine: Known for its insulinotropic activity.

(2S,3R,4S)-Chromene-3-Carboxamide: Investigated for its anti-inflammatory properties.

Uniqueness

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is unique due to its specific hydrazinylidene functional group and its stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Propriétés

Formule moléculaire |

C5H12N2O4 |

|---|---|

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

(2S,3R,4S)-5-hydrazinylidenepentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/t3-,4-,5+/m0/s1 |

Clé InChI |

DDYSEMXAEFWYGX-VAYJURFESA-N |

SMILES isomérique |

C([C@@H]([C@@H]([C@H](C=NN)O)O)O)O |

SMILES canonique |

C(C(C(C(C=NN)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.